2-{[2-(Dimethylamino)ethyl]amino}isonicotinic acid
Overview
Description
2-{[2-(Dimethylamino)ethyl]amino}isonicotinic acid is an organic compound that features a combination of an isonicotinic acid moiety and a dimethylaminoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[2-(Dimethylamino)ethyl]amino}isonicotinic acid typically involves the reaction of isonicotinic acid with 2-(dimethylamino)ethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the isonicotinic acid moiety, converting it to the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amides or amines.
Scientific Research Applications
2-{[2-(Dimethylamino)ethyl]amino}isonicotinic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of ligands for coordination chemistry.
Biology: The compound is studied for its potential as a bioactive molecule, with applications in enzyme inhibition and receptor binding studies.
Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical agents.
Industry: The compound is used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{[2-(Dimethylamino)ethyl]amino}isonicotinic acid involves its interaction with specific molecular targets. The dimethylamino group can engage in hydrogen bonding and electrostatic interactions with biological macromolecules, while the isonicotinic acid moiety can participate in coordination with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
2-(Dimethylamino)ethanol: This compound shares the dimethylaminoethyl group but lacks the isonicotinic acid moiety.
Isonicotinic Acid: This compound contains the isonicotinic acid moiety but lacks the dimethylaminoethyl group.
2-(Dimethylamino)ethyl Methacrylate: This compound has a similar dimethylaminoethyl group but is part of a methacrylate ester.
Uniqueness: 2-{[2-(Dimethylamino)ethyl]amino}isonicotinic acid is unique due to the combination of the dimethylaminoethyl group and the isonicotinic acid moiety. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its individual components.
Properties
IUPAC Name |
2-[2-(dimethylamino)ethylamino]pyridine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-13(2)6-5-12-9-7-8(10(14)15)3-4-11-9/h3-4,7H,5-6H2,1-2H3,(H,11,12)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEFCNZHELWXLNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC1=NC=CC(=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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